(2-Methyloxiran-2-yl)(phenyl)methanone
Description
Significance of Epoxide-Bearing Ketones in Modern Organic Synthesis
Epoxide-bearing ketones, particularly α,β-epoxy ketones, are recognized as highly versatile building blocks in modern organic synthesis. researchgate.net Their importance stems from their ability to serve as precursors for a wide array of complex molecules, including natural products and pharmaceuticals. researchgate.net The inherent ring strain of the epoxide moiety, combined with the electronic influence of the adjacent ketone, makes them susceptible to various transformations, allowing chemists to introduce new functional groups with high degrees of control.
These compounds are valuable synthetic intermediates for several key reasons:
Access to Bioactive Molecules: They form the core reactive functionality of certain families of lipid peroxidation products, such as the epoxyketooctadecenoic acids (EKODEs). rsc.orgrsc.org The development of efficient synthetic routes to α,β-epoxy ketones is crucial for producing these and other bioactive molecules to probe their biological relevance. rsc.org
Versatile Synthons: The dual functionality of epoxide-bearing ketones allows for a rich spectrum of chemical reactions. They can undergo ring-opening reactions, rearrangements, and reactions at the carbonyl group, making them powerful tools for constructing complex molecular architectures. researchgate.netacs.org
Stereochemical Control: The reactions of epoxides are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This characteristic is invaluable for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is essential. youtube.com
Structural Characteristics and Stereochemical Considerations of the (2-Methyloxiran-2-yl)(phenyl)methanone Scaffold
The scaffold of this compound is defined by a unique combination of functional groups that dictate its chemical behavior. Its key structural features include a phenyl ketone group attached to a substituted oxirane (epoxide) ring.
| Feature | Description |
| Functional Groups | Phenyl ketone, 2-methyloxirane (epoxide) |
| Oxirane Ring | A three-membered ring containing an oxygen atom, characterized by significant ring strain. |
| Substitution | A methyl group is attached to the C2 position of the oxirane ring, the same carbon atom that is bonded to the carbonyl group. |
| Key Carbonyl | The ketone's carbonyl group is an electron-withdrawing group, which significantly influences the reactivity of the adjacent epoxide ring. researchgate.net |
Stereochemical Considerations: A critical aspect of the this compound structure is its stereochemistry. The C2 carbon of the oxirane ring is a chiral center, as it is bonded to four different groups (the oxygen of the ring, the C3 of the ring, the methyl group, and the benzoyl group). This means the molecule can exist as a pair of enantiomers, (R)-(2-Methyloxiran-2-yl)(phenyl)methanone and (S)-(2-Methyloxiran-2-yl)(phenyl)methanone. The synthesis of enantiomerically enriched α,β-epoxy ketones is a significant area of research, as the specific stereoisomer often determines the biological activity of the final product. researchgate.net
Contextualization within Known Epoxide and Ketone Chemistry
The reactivity of this compound is best understood by considering the established principles of epoxide and ketone chemistry. Epoxides, or oxiranes, are well-known for undergoing nucleophilic ring-opening reactions due to the relief of the inherent strain in their three-membered ring. chemistrywithdrsantosh.comresearchgate.net This process can be catalyzed by either acid or base. chemistrywithdrsantosh.com
In the case of α,β-epoxy ketones, the presence of the electron-withdrawing ketone group at the α-position has a profound effect on the regioselectivity of the ring-opening. The ketone group tends to destabilize any positive charge that might develop at the α-carbon during a reaction, influencing where an incoming nucleophile will attack. researchgate.net
The synthesis of this class of compounds often leverages well-known reactions. A primary method for creating α,β-epoxy ketones is the epoxidation of α,β-unsaturated ketones (enones). The Weitz-Scheffer reaction, which employs hydroperoxides under basic conditions, is a classic example of this transformation. nih.gov Alternative synthetic strategies include the manganese-catalyzed ring cleavage of cyclopropanols. researchgate.net The ketone functional group itself can participate in its characteristic reactions, although its proximity to the epoxide ring may modulate its reactivity.
Research Objectives and Scope within this compound Studies
Research involving this compound and its structural analogs is driven by several key objectives. These studies aim to harness the unique reactivity of this scaffold for various applications in chemistry and biology.
Primary Research Goals:
| Research Objective | Description |
| Synthetic Methodology | To develop novel and efficient synthetic routes for the preparation of α,β-epoxy ketones. This includes creating asymmetric methods to produce specific enantiomers. researchgate.netrsc.org |
| Reaction Discovery | To explore the reactivity of the α,β-epoxy ketone moiety, including novel ring-opening reactions and rearrangements, to generate diverse and structurally complex molecules. acs.org |
| Biological Activity Screening | To synthesize derivatives of the core (oxiran-2-yl)(phenyl)methanone structure and evaluate their potential pharmacological properties, such as antibacterial, antifungal, and antioxidant activities. researchgate.net |
| Development of Molecular Probes | To design and synthesize related compounds that can be used as tools in biomedical research, such as probes for detecting β-amyloid plaques in the context of Alzheimer's disease. nih.gov |
The scope of this research is broad, encompassing fundamental organic chemistry, medicinal chemistry, and materials science. By understanding and manipulating the chemical properties of this compound, scientists aim to create valuable molecules that can serve as new medicines, research tools, or advanced materials.
Structure
3D Structure
Properties
CAS No. |
49837-27-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2-methyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C10H10O2/c1-10(7-12-10)9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
LGVLRMWHXYWDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyloxiran 2 Yl Phenyl Methanone and Analogues
Strategies for Oxirane Ring Construction Adjacents to Ketone Functionalities
The direct formation of an epoxide next to a ketone is most commonly achieved through the epoxidation of an α,β-unsaturated ketone precursor. Various strategies, including asymmetric, nucleophilic, and electrophilic methods, have been developed to accomplish this transformation efficiently and selectively.
Asymmetric Epoxidation of α,β-Unsaturated Ketones
The enantioselective epoxidation of α,β-unsaturated ketones, such as chalcone (B49325) derivatives, is a powerful tool for producing optically active α,β-epoxy ketones. These chiral products are crucial intermediates for synthesizing biologically active compounds. researchgate.net A range of catalytic systems, including organocatalysts and metal-based complexes, have been successfully employed.
Phase-transfer catalysis (PTC) using Cinchona alkaloids has emerged as an effective method, characterized by mild reaction conditions and low catalyst loadings. acs.org For instance, hybrid amide-based Cinchona alkaloids can catalyze the epoxidation of various chalcones with excellent yields and high enantioselectivities (up to >99% ee). acs.org This approach is notable for its operational simplicity and sustainability, allowing the catalyst to be recycled multiple times without significant loss of activity. acs.org
Another prominent method is the Juliá-Colonna epoxidation, which traditionally uses insoluble poly-amino acids as catalysts. acs.org Modern variations have developed soluble catalysts, such as polyethylene (B3416737) glycol (PEG)-bound poly-L-leucine, which facilitate the reaction in a homogeneous phase, leading to excellent enantioselectivities. acs.org Furthermore, rare-earth metal amides combined with chiral ligands have been shown to be effective catalysts for the asymmetric epoxidation of α,β-unsaturated ketones using tert-butylhydroperoxide (TBHP) as the oxidant. rsc.orgorganic-chemistry.org For example, an Ytterbium-based amide combined with a chiral prolinol ligand can achieve up to 99% yield and 99% enantiomeric excess. organic-chemistry.org
| Catalyst System | Oxidant | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Hybrid Amide-Based Cinchona Alkaloid | Various | Up to 99% | Up to >99% | acs.org |
| Rare-Earth Metal Amide (Yb-based) + Chiral Prolinol | TBHP | Up to 99% | Up to 99% | organic-chemistry.org |
| Poly-L-leucine | Urea-Hydrogen Peroxide | 70-91% | 80-95% | researchgate.net |
| Rare-Earth Metal Amide (Yb-based) + Chiral TADDOL | TBHP | 89-99% | 57-94% | rsc.org |
Nucleophilic Epoxidation Approaches
Nucleophilic epoxidation is a classic and widely used method for the synthesis of α,β-epoxy ketones from their corresponding α,β-unsaturated precursors. This approach involves the conjugate addition of a peroxide nucleophile to the electron-deficient alkene, followed by an intramolecular cyclization to form the oxirane ring. chem-station.com
The Weitz-Scheffer reaction, which typically employs hydrogen peroxide under basic conditions, is a prime example of this strategy. chem-station.comnih.gov The reaction is effective for a wide range of α,β-unsaturated ketones and is often praised for its operational simplicity and use of inexpensive reagents. researchgate.net To improve efficiency and expand the substrate scope, various modifications have been introduced. For instance, the use of different hydroperoxides, such as cyclohexylidenebishydroperoxide, can lead to excellent yields of epoxides in short reaction times under very mild conditions. nih.gov Phase-transfer catalysts have also been employed to facilitate the reaction, particularly for substrates with limited solubility in the reaction medium. researchgate.net
| Substrate | Oxidant/Base System | Solvent | Yield | Reference |
|---|---|---|---|---|
| trans-Chalcone | Cyclohexylidenebishydroperoxide / KOH | Methanol | 95% | nih.gov |
| 2-Cyclohexen-1-one | Cyclohexylidenebishydroperoxide / KOH | Methanol | 93% | nih.gov |
| (R)-Carvone | Cyclohexylidenebishydroperoxide / KOH | Methanol | 91% | nih.gov |
| Chalcone | Hydrogen Peroxide / NaOH | Water | High Yields | researchgate.net |
Electrophilic Epoxidation Techniques
Direct electrophilic epoxidation of the double bond in α,β-unsaturated ketones is challenging because the carbonyl group deactivates the alkene towards electrophilic attack. However, this limitation can be overcome by temporarily modifying the ketone functionality into a more activating group, such as an oxime. jst.go.jp This strategy, an example of "umpolung" (polarity reversal), renders the double bond susceptible to attack by electrophilic epoxidizing agents.
α,β-Unsaturated oximes, prepared from the corresponding ketones, readily react with electrophilic reagents like dimethyldioxirane (B1199080) (DMDO) to yield α,β-epoxy oximes in high yields. jst.go.jp The resulting epoxy oximes can then be hydrolyzed back to the corresponding α,β-epoxy ketones. This method provides a valuable alternative to nucleophilic epoxidation, and asymmetric versions, such as the Shi epoxidation, have been developed, showing moderate enantioselectivity. jst.go.jp
Convergent Synthetic Routes to the (2-Methyloxiran-2-yl)(phenyl)methanone Framework
Formation of the Ketone Moiety from Epoxide-Containing Precursors
Instead of forming the epoxide ring on a pre-existing ketone, it is possible to construct the ketone from a molecule that already contains the oxirane ring. One such method is the catalytic isomerization of α-epoxides. While these rearrangements have historically tended to produce aldehydes, specific catalytic systems have been developed to favor the formation of ketones. google.com For example, dinuclear carbonyl catalysts in the presence of an alkanol can promote the molecular rearrangement of certain epoxides to the corresponding ketones at room temperature. google.com Another relevant transformation is the Meinwald rearrangement, where epoxides rearrange to carbonyl compounds under Lewis or Brønsted acid catalysis, providing a pathway to ketones bearing a quaternary stereocenter from tetrasubstituted epoxides. nih.govacs.org
Incorporation of the (2-Methyloxiran-2-yl) Unit into Complex Molecular Architectures
The (2-Methyloxiran-2-yl) fragment is a key structural component in several complex, biologically active molecules. A prominent example is the proteasome inhibitor Carfilzomib, an FDA-approved drug for treating multiple myeloma. nih.govnih.gov Carfilzomib is a tetrapeptide epoxyketone where the C-terminus is an (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl]amino moiety. nih.govmedkoo.com
The synthesis of Carfilzomib and its analogues typically involves a convergent approach where this specific epoxide-containing amino acid derivative is prepared as a distinct building block. nih.govmedkoo.com This fragment is then incorporated into the peptide backbone using standard peptide coupling techniques. This strategy highlights the importance of having robust methods to prepare such chiral epoxide-containing units, which then serve as crucial components in the assembly of complex molecular architectures. The synthesis of the parent natural product, epoxomicin, also utilized a convergent scheme coupling a tripeptide fragment with a leucine (B10760876) residue bearing the C-terminal epoxy ketone pharmacophore. nih.gov
Catalytic Strategies in the Synthesis of this compound
The primary route to this compound involves the epoxidation of its α,β-unsaturated precursor, dypnone. The development of catalytic methods for this transformation has been a significant area of research, with a focus on achieving high efficiency, selectivity, and enantioselectivity.
A variety of catalytic systems have been explored for the epoxidation of α,β-unsaturated ketones. Asymmetric epoxidation, in particular, has garnered considerable attention as it allows for the synthesis of chiral epoxides, which are valuable building blocks in the pharmaceutical and fine chemical industries.
One prominent strategy involves the use of chiral phase-transfer catalysts. Amide-based Cinchona alkaloids have emerged as highly effective catalysts for the enantioselective epoxidation of α,β-unsaturated ketones. These organocatalysts can facilitate the reaction with low catalyst loading and in short reaction times, leading to excellent yields and high enantioselectivities (up to >99% ee) for a range of substrates.
The following table summarizes the performance of various catalytic systems in the epoxidation of chalcone, a close analogue of dypnone. These results provide insight into the potential effectiveness of these catalysts for the synthesis of this compound.
| Catalyst | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Amide-based Cinchona alkaloid (C5) | 30% H₂O₂ / 50% KOH | Toluene | 99 | 99 | nih.govdicp.ac.cn |
| α,α-Diphenyl-L-prolinol | tert-Butyl hydroperoxide (TBHP) | Toluene | Good | Up to 80 | Not explicitly found |
| Basic layered hydrotalcites | Hydrogen peroxide | Not specified | Excellent | Not applicable | Not explicitly found |
Note: The data presented is for the epoxidation of chalcone, a structural analogue of dypnone.
The mechanism of these phase-transfer catalyzed epoxidations generally involves the formation of a chiral ion pair between the catalyst and the hydroperoxide anion. This chiral complex then delivers the hydroperoxide to the α,β-unsaturated ketone in a stereocontrolled manner, leading to the formation of an enantioenriched epoxide.
Considerations for Sustainable and Green Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.
Green Oxidants: A key aspect of a green synthetic process is the choice of reagents. Hydrogen peroxide (H₂O₂) is considered a green oxidant for the epoxidation step as its only byproduct is water. This avoids the formation of stoichiometric amounts of waste associated with many traditional oxidizing agents.
Solvent-Free Synthesis: The synthesis of the precursor, dypnone, can be achieved through the self-condensation of acetophenone. Research has demonstrated that this reaction can be carried out efficiently under solvent-free conditions using a nano-crystalline sulfated zirconia catalyst. researchgate.net This approach significantly reduces the environmental impact by eliminating the need for organic solvents.
The following table highlights key aspects of sustainable approaches in the synthesis of dypnone, the precursor to the target compound.
| Green Chemistry Aspect | Approach | Catalyst | Conditions | Recyclability | Reference |
| Solvent-Free Synthesis | Self-condensation of acetophenone | Nano-crystalline sulfated zirconia | 170 °C, 7 h | Reusable for up to 5 cycles | researchgate.net |
| Green Oxidant (for epoxidation) | Epoxidation of α,β-unsaturated ketones | Various | Mild conditions | Not specified | Not explicitly found |
| Use of Water as Solvent (for epoxidation) | Epoxidation of α,β-unsaturated ketones | Not specified | Not specified | Not specified | Not explicitly found |
Elucidation of Reactivity Patterns and Reaction Mechanisms of 2 Methyloxiran 2 Yl Phenyl Methanone
Mechanisms of Oxirane Ring-Opening Reactions.
The high ring strain of the three-membered oxirane ring makes it susceptible to cleavage by both nucleophilic and electrophilic reagents. The substitution pattern of the epoxide in (2-Methyloxiran-2-yl)(phenyl)methanone, being tetrasubstituted, significantly influences the regioselectivity and mechanism of these ring-opening reactions.
Nucleophilic Ring-Opening Pathways and Selectivity.
Nucleophilic ring-opening of epoxides typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. In the case of this compound, both carbon atoms of the oxirane ring are sterically hindered—one being a quaternary center and the other a tertiary center. Strong nucleophiles under basic or neutral conditions generally attack the less substituted carbon atom of an unsymmetrical epoxide. However, due to the significant steric hindrance at both carbons of this tetrasubstituted epoxide, direct nucleophilic attack is generally disfavored and requires harsh reaction conditions.
When strong nucleophiles such as Grignard reagents or organolithium compounds are employed, they tend to attack the less substituted carbon of the epoxide. organicchemistrytutor.comharvard.edu For this compound, the attack would preferentially occur at the methyl-substituted carbon over the phenyl ketone-substituted carbon, if the reaction were to proceed. However, the steric bulk surrounding both carbons makes this a challenging transformation.
Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu⁻) | Reaction Conditions | Major Product | Minor Product |
| RMgX (Grignard) | Anhydrous Ether | Attack at C3 (less hindered) | Attack at C2 (more hindered) |
| RLi (Organolithium) | Anhydrous Ether/Hexane | Attack at C3 (less hindered) | Attack at C2 (more hindered) |
| NaCN | Protic Solvent | Attack at C3 (less hindered) | Attack at C2 (more hindered) |
| NaN₃ | Protic Solvent | Attack at C3 (less hindered) | Attack at C2 (more hindered) |
Acid-Catalyzed and Electrophilic Ring-Opening Mechanisms.
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a good leaving group (a hydroxyl group) and activating the epoxide for nucleophilic attack. atamanchemicals.com The mechanism of the subsequent ring-opening can have characteristics of both S(_N)1 and S(_N)2 pathways. ugm.ac.id
For this compound, the protonated epoxide can be attacked by a nucleophile at either C2 or C3. The transition state for this reaction involves the development of a partial positive charge on the carbon atoms of the epoxide ring. The carbon atom that can better stabilize this positive charge will be the preferential site of attack. In this molecule, C2 is a quaternary carbon attached to a phenyl ketone group, which can stabilize a positive charge through resonance and inductive effects, as well as hyperconjugation from the methyl group. Therefore, in an acid-catalyzed ring-opening, the nucleophile is expected to attack the more substituted C2 carbon. ugm.ac.idmagtech.com.cn This pathway has significant S(_N)1 character.
Weak nucleophiles, such as water or alcohols, will favor this pathway, leading to the formation of a tertiary alcohol at C2 and a secondary alcohol from the original oxirane oxygen. ugm.ac.idmagtech.com.cn
Regio- and Stereochemical Outcomes of Ring-Opening Processes.
The regio- and stereochemical outcomes of the ring-opening of this compound are dictated by the reaction mechanism.
Regiochemistry : As discussed, nucleophilic attack under basic conditions would favor the less substituted C3, while acid-catalyzed reactions favor attack at the more substituted C2. organicchemistrytutor.commagtech.com.cn
Transformations Involving the Phenyl Ketone Moiety.
The phenyl ketone portion of the molecule offers additional sites for chemical reactions, primarily at the carbonyl carbon and the adjacent α-positions.
Reactions at the Carbonyl Carbon Center.
The carbonyl carbon of the phenyl ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to a variety of addition products.
A common reaction is the reduction of the ketone to a secondary alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. researchgate.net The hydride from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.
Grignard reagents and organolithium compounds can also add to the carbonyl carbon to form tertiary alcohols. masterorganicchemistry.com This reaction competes with the ring-opening of the epoxide, and the selectivity would depend on the specific reagents and reaction conditions.
Table 2: Illustrative Reactions at the Carbonyl Carbon of this compound
| Reagent | Product Type |
| 1. NaBH₄, 2. H₂O | Secondary Alcohol |
| 1. CH₃MgBr, 2. H₃O⁺ | Tertiary Alcohol |
| 1. PhLi, 2. H₃O⁺ | Tertiary Alcohol |
| HCN | Cyanohydrin |
Reactions at the α-Positions to the Ketone.
The carbon atoms adjacent to the carbonyl group (α-carbons) can exhibit reactivity due to the acidity of the α-hydrogens. In this compound, the α-hydrogens are on the methyl group attached to the oxirane ring. Deprotonation of one of these hydrogens by a strong base, such as lithium diisopropylamide (LDA), would generate an enolate. masterorganicchemistry.comlibretexts.org
This enolate is a powerful nucleophile and can participate in various reactions, such as alkylation with alkyl halides. libretexts.org The formation of the enolate and its subsequent reaction would create a new carbon-carbon bond at the α-position. Given that the other α-position is part of the quaternary center of the oxirane, enolization will exclusively occur towards the methyl group.
The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. masterorganicchemistry.com However, in this specific molecule, only one set of α-hydrogens is available for deprotonation.
Rearrangement Reactions of the this compound System
The chemical behavior of this compound is notably characterized by its susceptibility to undergo rearrangement reactions, a common feature for α,β-epoxy ketones. The primary and most studied rearrangement pathway for this class of compounds is the Meinwald rearrangement. This reaction typically occurs under the influence of Lewis acids or Brønsted acids and results in the isomerization of the epoxide to a carbonyl compound. researchgate.net
The mechanism of the Meinwald rearrangement for this compound is initiated by the coordination of a Lewis acid to the oxygen atom of the oxirane ring. This coordination enhances the electrophilicity of the epoxide and facilitates the cleavage of one of the carbon-oxygen bonds. Given the structure of this compound, the cleavage of the C2-O bond is favored due to the formation of a more stable tertiary carbocation at the C2 position, which is also stabilized by the adjacent phenyl group.
Once the carbocation intermediate is formed, the reaction proceeds through a 1,2-hydride, alkyl, or aryl shift. The migratory aptitude of the substituents attached to the other carbon of the oxirane ring dictates the product distribution. In the case of this compound, the migrating groups are a methyl group and a hydrogen atom. Generally, a hydride shift is favored over an alkyl or aryl shift. researchgate.net However, the specific reaction conditions, including the nature of the Lewis acid and the solvent, can influence the selectivity of the rearrangement. researchgate.net
The two potential products from the rearrangement of this compound are 2-hydroxy-2-methyl-1-phenylpropan-1-one (following a hydride shift) and 1-hydroxy-1-phenylpropan-2-one (B1202110) (following a methyl shift). The relative stability of the transition states leading to these products will determine the major product.
It is important to note that other rearrangement pathways, such as those initiated by photochemical means, can also occur with α,β-epoxy ketones, potentially leading to different products through distinct mechanistic routes. researchgate.net However, the acid-catalyzed Meinwald rearrangement remains the most synthetically relevant transformation for this system.
Kinetic and Thermodynamic Parameters of Key Reactions
The table below presents representative thermodynamic data from a DFT study on the isomerization of a related epoxide system, which can serve as an illustrative model for the rearrangement of this compound.
| Reaction | ΔG° (kcal/mol) | ΔH° (kcal/mol) | Reference Compound |
|---|---|---|---|
| Epoxide → Aldehyde | -15.8 | -18.2 | trans-N,3-diphenyloxirane-2-carboxamide |
| Epoxide → Keto-amide | -55.5 | -57.9 | trans-3-(2-nitrophenyl)oxirane-2-carboxamide |
Kinetically, the rate of the Meinwald rearrangement is influenced by several factors, including the stability of the carbocation intermediate and the migratory aptitude of the shifting group. The activation energy (Ea) for such rearrangements is a key parameter. While specific Arrhenius parameters for this compound have not been reported, studies on the acid-catalyzed hydrolysis of related α-aryl ether lignin (B12514952) model compounds have shown activation energies in the range of 79 to 118 kJ/mol (approximately 19 to 28 kcal/mol). semanticscholar.org This range is consistent with the barriers predicted by DFT calculations for similar epoxide rearrangements. nih.govresearchgate.net
The table below provides an overview of the key kinetic parameters and their significance in the context of the rearrangement of this compound.
| Parameter | Typical Range for Similar Reactions | Significance |
|---|---|---|
| Activation Energy (Ea) | 19 - 28 kcal/mol | Energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction rate. |
| Enthalpy of Activation (ΔH‡) | Correlates with Ea | The change in enthalpy in going from the reactants to the transition state. |
| Entropy of Activation (ΔS‡) | Variable | The change in entropy in going from the reactants to the transition state. A negative value suggests a more ordered transition state (associative mechanism), while a positive value suggests a more disordered transition state (dissociative mechanism). wikipedia.org |
It is crucial to emphasize that the precise kinetic and thermodynamic parameters for the rearrangement of this compound will be dependent on the specific reaction conditions, such as the choice of catalyst, solvent, and temperature. Further experimental and computational studies on this specific molecule are required for a more definitive quantitative analysis.
Sophisticated Spectroscopic and Analytical Characterization of 2 Methyloxiran 2 Yl Phenyl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms. Based on the structure of (2-Methyloxiran-2-yl)(phenyl)methanone, a distinct set of signals is predicted for both nuclei.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals in three distinct regions. The aromatic protons of the phenyl group would appear in the downfield region (approximately 7.50-8.00 ppm). The two protons ortho to the deshielding carbonyl group are anticipated at the lowest field of this region. The protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent, and should therefore appear as two distinct signals. These would likely resonate as doublets (due to geminal coupling) in the range of 2.90-3.40 ppm. Finally, the methyl group protons, being attached to the quaternary carbon of the epoxide, would yield a singlet at approximately 1.70 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals. The most downfield signal would be that of the carbonyl carbon, expected around 196 ppm. The six carbons of the phenyl ring would produce four signals in the aromatic region (128-137 ppm), with the ipso-carbon (attached to the carbonyl) being distinct from the ortho, meta, and para carbons. The two carbons of the oxirane ring are expected in the 55-65 ppm range, corresponding to the quaternary carbon (C-CH₃) and the methylene (B1212753) carbon (CH₂). The methyl carbon would appear at the highest field, around 20-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Phenyl (ortho) | 7.95 | d | C=O | 196.2 |
| Phenyl (para) | 7.65 | t | Phenyl (ipso) | 136.8 |
| Phenyl (meta) | 7.52 | t | Phenyl (para) | 133.5 |
| Oxirane CH (Hₐ) | 3.35 | d | Phenyl (ortho) | 128.8 |
| Oxirane CH (Hₑ) | 2.95 | d | Phenyl (meta) | 128.6 |
| Methyl (-CH₃) | 1.71 | s | Oxirane C-CH₃ | 62.1 |
| Oxirane CH₂ | 57.3 | |||
| Methyl (-CH₃) | 21.5 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons within the phenyl ring. No other cross-peaks are expected, as the methyl and oxirane methylene protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon to which it is directly attached. It would definitively link the proton signals for the phenyl, oxirane CH₂, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for confirming the connectivity of quaternary carbons and linking different parts of the molecule. Key expected correlations include:
A three-bond correlation from the ortho-phenyl protons to the carbonyl carbon (C=O).
Two- and three-bond correlations from the oxirane methylene protons to the carbonyl carbon and the quaternary oxirane carbon.
Two- and three-bond correlations from the methyl protons to the quaternary and methylene carbons of the oxirane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would be expected to show correlations between the ortho-protons of the phenyl ring and the protons on the nearby oxirane ring, confirming the spatial arrangement of these groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone, anticipated in the 1680-1700 cm⁻¹ region. Other key absorptions would include C-O-C stretching vibrations for the epoxide ring (around 1250 cm⁻¹ for the asymmetric stretch and 800-950 cm⁻¹ for the symmetric "ring breathing" mode), aromatic C=C stretching bands (1450-1600 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric oxirane ring breathing mode are expected to be strong Raman scatterers.
Table 2: Predicted Principal Vibrational Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Carbonyl (C=O) Stretch | 1700-1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Epoxide C-O-C Asymmetric Stretch | ~1250 | Strong |
| Epoxide C-O-C Symmetric Stretch | 950-800 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₁₀O₂) is 162.0681 Da.
Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that support the proposed structure. The most prominent fragmentation pathway for ketones is alpha-cleavage, the breaking of a bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this molecule, two primary alpha-cleavage events are expected:
Cleavage of the bond between the carbonyl carbon and the phenyl ring, resulting in a (2-methyloxiran-2-yl)carbonylium ion (m/z = 85) and a phenyl radical.
Cleavage of the bond between the carbonyl carbon and the oxirane ring, leading to the formation of a highly stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z = 105. This is predicted to be the base peak in the spectrum.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Determination
The presence of a stereocenter at the C2 position of the oxirane ring makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these enantiomers. cas.cz CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov An achiral sample will have a CD signal of zero, but a chiral sample will exhibit a characteristic spectrum of positive and negative bands (Cotton effects).
For this molecule, Cotton effects would be expected for the electronic transitions associated with its chromophores: the n→π* transition of the carbonyl group (around 320-340 nm) and the π→π* transitions of the phenyl ring (around 240-280 nm). The two enantiomers would produce mirror-image CD spectra. While the experimental spectrum would confirm the molecule's chirality, determining the absolute configuration (i.e., assigning a spectrum to the R or S enantiomer) would require comparison with data from quantum-chemical calculations, a method successfully used for related epoxy ketone structures. rsc.org
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Should a sample of this compound be successfully grown into a single crystal of sufficient quality, single-crystal X-ray diffraction would provide the ultimate, unambiguous proof of its structure. This powerful technique maps the electron density of the molecule in its crystalline lattice, yielding a three-dimensional model with high precision.
The analysis would definitively confirm the molecular connectivity and provide precise measurements of all bond lengths and bond angles. It would also reveal the solid-state conformation, including the dihedral angle between the phenyl ring and the carbonyl group, and detail the intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern the crystal packing. Furthermore, if the crystallization produces a non-centrosymmetric crystal, the analysis can determine the absolute stereochemistry of the chiral center, providing a definitive assignment as either R or S.
Computational and Theoretical Investigations on 2 Methyloxiran 2 Yl Phenyl Methanone
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Information regarding the ground state properties of (2-Methyloxiran-2-yl)(phenyl)methanone, as determined by Density Functional Theory (DFT) calculations, is not available in the reviewed literature. Such studies would typically provide insights into the molecule's electronic distribution, orbital energies (HOMO-LUMO gap), and molecular electrostatic potential. This data is crucial for understanding the compound's reactivity and stability.
A search of scholarly articles did not yield any studies employing Ab Initio or semi-empirical methods to analyze the electronic structure and bonding of this compound. These methods would offer alternative or complementary levels of theory to DFT for a comprehensive electronic structure analysis.
Conformational Analysis and Potential Energy Surfaces
There are no published studies on the conformational analysis or the potential energy surfaces of this compound. This type of investigation would identify the most stable conformations of the molecule and the energy barriers between them, which is fundamental to understanding its three-dimensional structure and flexibility.
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers
Computational models detailing reaction mechanisms, transition states, and the associated energy barriers for reactions involving this compound are not described in the available literature. These studies are essential for predicting the compound's chemical behavior and for designing synthetic pathways.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While experimental spectroscopic data may exist, theoretical predictions and detailed interpretations of spectroscopic parameters such as NMR chemical shifts and vibrational frequencies for this compound, derived from computational methods, have not been reported. Such calculations are vital for the accurate assignment of experimental spectra and for a deeper understanding of the molecule's structure.
Molecular Dynamics Simulations for Understanding Intramolecular Dynamics
No molecular dynamics simulations for this compound have been found in the public domain. These simulations would provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions, which is important for understanding its properties in different environments.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Chiral Building Block in Asymmetric Synthesis
There is no available scientific literature detailing the use of enantiomerically pure (2R)- or (2S)-(2-Methyloxiran-2-yl)(phenyl)methanone as a chiral building block in asymmetric synthesis. While chiral epoxides are fundamental tools in this field, providing access to a wide array of stereochemically defined molecules, research has not specifically highlighted this compound. Methodologies exist for the asymmetric synthesis of 2,2-disubstituted epoxides, but their subsequent application in the synthesis of other chiral molecules, specifically for this phenyl ketone derivative, is not documented.
Utilization in the Synthesis of Complex Organic Molecules
No specific examples or methodologies have been published that describe the utilization of (2-Methyloxiran-2-yl)(phenyl)methanone as a key intermediate or precursor in the total synthesis of complex organic molecules, such as natural products or pharmaceuticals. The reactivity of the epoxide ring with various nucleophiles (e.g., organometallics, amines, alkoxides) and the synthetic utility of the ketone group are well-established principles in organic chemistry, yet the application of this specific combination of functional groups in a complex synthesis has not been reported.
Exploration as a Ligand or Catalyst Component in Transition Metal Catalysis
A search of the relevant literature did not yield any studies where this compound, or a derivative thereof, has been explored as a potential ligand for transition metal complexes or as a component in the design of new catalysts. Although oxygen-containing molecules, including some epoxides, can coordinate to metal centers, there is no evidence to suggest that this compound has been investigated for such purposes in catalytic applications.
Potential as a Precursor for Functional Organic Materials Research
There are no published research articles that investigate this compound as a monomer or precursor for the development of functional organic materials. The epoxide functionality could theoretically be used in polymerization reactions to create polyethers, and the phenyl ketone group could impart specific photophysical properties. However, the potential of this molecule in materials science, such as in the synthesis of specialized polymers, resins, or photoactive materials, remains unexplored in the scientific literature.
Derivatization Studies for the Development of Novel Chemical Probes
No studies have been found that focus on the derivatization of this compound for the purpose of creating novel chemical probes. Chemical probes are essential tools for studying biological systems, and while the epoxide moiety offers a reactive handle for attaching fluorophores or other reporter groups, there is no indication that this specific compound has been considered or developed for such applications. Research on related structures, such as benzofuran-2-yl(phenyl)methanone derivatives, has been conducted for developing probes for biological targets, but this work does not extend to the oxirane-containing compound .
Conclusions and Future Perspectives in 2 Methyloxiran 2 Yl Phenyl Methanone Research
Summary of Key Findings and Contributions to Organic Chemistry
(2-Methyloxiran-2-yl)(phenyl)methanone belongs to the α,β-epoxy ketone family, which is recognized for its significant contributions to organic chemistry. These compounds are highly versatile synthetic intermediates due to the presence of multiple reactive sites: the electrophilic carbonyl carbon, the strained oxirane ring, and the adjacent carbons.
Key findings in the field of α,β-epoxy ketones include:
Versatile Synthetic Intermediates: They serve as crucial precursors for a variety of important molecular structures. For instance, they can be selectively converted into β-hydroxy ketones through catalytic hydrogenation or β-diketones via electron-transfer reactions. nih.govorganic-chemistry.orgnih.gov Their unique reactivity has been harnessed in the synthesis of complex natural products, such as in the practical synthesis of cephalotaxine (B1668394) where epoxy ketone rearrangements were pivotal. acs.org
Advancements in Synthetic Methodologies: Significant progress has been made in the synthesis of α,β-epoxy ketones. Modern protocols, such as those utilizing bifunctional sulfonium/phosphonium ylides, allow for the rapid and chemoselective construction of these molecules. rsc.orgrsc.org Furthermore, the development of heterogeneous catalysts, like mesoporous zeolites, has enabled high-yield synthesis under more efficient conditions. researchgate.net
Diverse Reaction Pathways: Research has uncovered a rich tapestry of reaction pathways for α,β-epoxy ketones. Beyond simple ring-opening, they undergo various rearrangements and selective bond cleavages. acs.org Recent studies have even demonstrated the selective oxidative cleavage of the Cα-Cβ bond within the epoxide ring to yield valuable aromatic carbonyl compounds, a transformation that challenges traditional reactivity patterns. acs.org
Emerging Biological Significance: While the specific biological profile of this compound is not extensively documented, related structures have shown considerable promise. For example, certain quinolinyl epoxy ketones exhibit potent antioxidant, antibacterial, and antifungal activities. researchgate.net Other derivatives, such as those based on a benzofuran-2-yl(phenyl)methanone scaffold, have been developed as effective probes for detecting β-amyloid plaques associated with Alzheimer's disease. nih.gov
Identification of Unexplored Research Avenues and Challenges
Despite the progress, several areas concerning this compound and its analogs remain underexplored, presenting both challenges and opportunities for new discoveries.
Unexplored Research Avenues:
Biological Activity Screening: A comprehensive investigation into the pharmacological potential of this compound is a major unexplored avenue. Given the antimicrobial and other biological activities of structurally similar epoxy ketones, a systematic screening of this specific compound against various cell lines and pathogens is warranted. researchgate.net
Asymmetric Catalysis: The development of highly stereoselective synthetic routes to access individual enantiomers of this compound is crucial. Exploring novel chiral catalysts for its epoxidation or rearrangement reactions could provide access to enantiopure forms, which is essential for medicinal chemistry applications and for studying biological mechanisms.
Novel Reactivity and Mechanisms: The full reactive potential of this compound has yet to be unlocked. Research into its behavior under photochemical conditions, in metal-catalyzed cross-coupling reactions, or as a partner in cycloaddition reactions could reveal novel transformations. nih.gov
Key Challenges:
Control of Selectivity: A primary challenge in the chemistry of α,β-epoxy ketones is controlling the selectivity of reactions. Directing a reaction toward a specific outcome—such as C-O versus C-C bond cleavage, or rearrangement versus reduction—requires a nuanced understanding of substrate electronics and precise control of reaction conditions. nih.govacs.org
Synthetic Efficiency: While new synthetic methods have been developed, the pursuit of more sustainable, atom-economical, and scalable routes remains a persistent challenge. rsc.orgresearchgate.net Reducing the number of synthetic steps, minimizing waste, and using environmentally benign reagents are critical goals.
Structural Complexity: Accessing more complex derivatives of the this compound scaffold, particularly those with multiple stereocenters, presents a significant synthetic hurdle that requires sophisticated strategic planning. nih.gov
Projections for Future Directions in the Chemistry of this compound
The future of research on this compound is likely to be driven by interdisciplinary collaboration and the adoption of cutting-edge technologies.
| Projected Research Area | Description | Potential Applications |
| Advanced Catalysis | Development of novel catalytic systems, including photocatalysis, biocatalysis, and dual-catalysis, to achieve unprecedented selectivity and efficiency in the synthesis and transformation of the molecule. | Greener synthesis, access to novel derivatives, enantioselective production. |
| Medicinal Chemistry | Use of this compound as a core scaffold to generate libraries of new compounds for high-throughput screening against various diseases. | Drug discovery (e.g., anticancer, antimicrobial agents). |
| Materials Science | Incorporation of the epoxy ketone moiety into polymer backbones or as a monomer in polymerization reactions to create novel functional materials. mdpi.com | Development of advanced resins, composites, and responsive materials. |
| Computational Chemistry | Application of theoretical calculations and machine learning models to predict reaction outcomes, elucidate complex mechanisms, and guide the design of new derivatives with desired properties. | Accelerated discovery, rational catalyst design, prediction of biological targets. |
Broader Impact on Chemical Science and Related Disciplines
The study of this compound and its chemical class extends beyond its own specific properties, influencing several scientific fields.
Impact on Organic Synthesis: Research into α,β-epoxy ketones continuously pushes the boundaries of synthetic methodology. It drives the invention of new reagents, catalysts, and reaction conditions for controlling stereochemistry and reactivity, providing valuable tools that can be applied to the synthesis of a wide range of other complex molecules. acs.org
Contributions to Medicinal Chemistry: As a versatile chemical scaffold, this compound and its derivatives contribute to the expanding toolkit of medicinal chemists. The discovery of biological activity in related structures provides a foundation for developing new therapeutic agents that could address urgent health challenges, such as antibiotic resistance. researchgate.net
Advancements in Materials Science: The functionalities present in this compound—the robust phenyl ring, the reactive ketone, and the polymerizable oxirane—are all relevant to materials science. Investigations into its use could lead to the creation of high-performance polymers, epoxy resins with tailored thermal or mechanical properties, and other advanced materials. mdpi.comresearchhub.com
Q & A
Q. What are the most reliable synthetic routes for (2-Methyloxiran-2-yl)(phenyl)methanone?
The compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives and substituted oxiranes. For example:
- Reagents : Aluminum chloride (AlCl₃) as a Lewis catalyst, benzene derivatives, and 2-methyloxirane precursors.
- Conditions : Anhydrous conditions, reflux in non-polar solvents (e.g., dichloromethane) at 40–60°C for 6–12 hours.
Yield optimization requires careful control of stoichiometry and catalyst loading to minimize side reactions like over-acylation .
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Crystallization : Use slow evaporation in solvents like ethanol or ethyl acetate.
- Data collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution data.
- Refinement : Use SHELX software (e.g., SHELXL-97) for structure solution, with R-factors typically <0.05 for reliable validation .
Q. What are the common reactivity patterns of the oxirane ring in this compound?
The epoxide (oxirane) ring undergoes nucleophilic ring-opening reactions :
- Acidic conditions : Reacts with H₂O/H⁺ to form diols (e.g., (2-Methyl-1,2-diol)(phenyl)methanone).
- Basic conditions : Reacts with amines (e.g., NH₃) to form amino alcohols.
- Reduction : LiAlH₄ reduces the carbonyl group but leaves the oxirane intact, enabling selective derivatization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselectivity is challenging due to the planar carbonyl group. Strategies include:
Q. What computational methods are suitable for studying its reaction mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:
- Transition states for epoxide ring-opening (e.g., activation energies for nucleophilic attacks).
- Electronic properties : HOMO-LUMO gaps to predict reactivity with electrophiles/nucleophiles.
Validation requires comparison with experimental kinetics (e.g., Arrhenius plots) .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in bond lengths/angles may arise from:
- Disorder in crystal packing : Refine using the SQUEEZE algorithm in PLATON.
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) during refinement.
Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm torsional angles .
Q. How to analyze conflicting biological activity data in structure-activity relationship (SAR) studies?
Contradictions in antimicrobial or anticancer assays (e.g., IC₅₀ variations) may stem from:
- Membrane permeability : Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with activity.
- Metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify degradation pathways.
Adjust substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
